Decapeptide-12

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

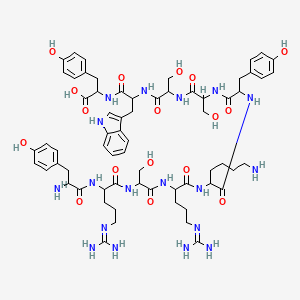

Decapeptide-12 is a synthetic peptide composed of a sequence of ten amino acids: tyrosine, arginine, serine, arginine, lysine, tyrosine, serine, serine, tryptophan, and tyrosine. It is known for its role as a tyrosinase inhibitor, an enzyme responsible for melanin production in the skin. This compound is widely recognized for its efficacy in reducing hyperpigmentation and promoting a more even skin tone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Decapeptide-12 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of advanced purification techniques ensures high purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Decapeptide-12 primarily undergoes reactions involving its amino acid residues. These reactions include:

Oxidation: The tryptophan and tyrosine residues can undergo oxidation under certain conditions.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions to enhance stability or activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various chemical reagents depending on the desired modification.

Major Products: The major products formed from these reactions are modified peptides with altered properties, such as increased stability or enhanced activity.

Aplicaciones Científicas De Investigación

Structure and Biochemical Characteristics

Decapeptide-12 has a linear structure that allows flexibility in its interactions with biological molecules. Its amino acid sequence is hypothesized to facilitate binding with metal ions and active sites of enzymes, suggesting roles in biochemical reactions and cellular communication networks .

Hyperpigmentation Treatment

This compound has emerged as a promising agent in treating hyperpigmentation disorders. It functions primarily by inhibiting the enzyme tyrosinase, which is crucial for melanin production. Studies have shown that this compound is approximately 5.5 times more effective than hydroquinone in reducing melanin levels at equivalent doses .

Clinical Study Data:

Post-inflammatory Hyperpigmentation

A novel approach combining topical delivery and dermal infusion of this compound has demonstrated efficacy in treating post-inflammatory hyperpigmentation, especially in darker skin types. In a pilot study, patients treated with this method showed significant improvement after multiple sessions .

Oxidative Stress Research

This compound's potential antioxidant properties make it relevant for studying oxidative stress dynamics within biological systems. It is believed to scavenge free radicals and regulate detoxifying enzymes, contributing to cellular resilience against oxidative damage .

Cellular Signaling and Protein Interaction

Peptides like this compound are speculated to play vital roles in cellular signaling pathways. They may influence the modulation of growth factors and cytokines, impacting cell proliferation and differentiation. Research into this compound's role in protein-protein interactions could further elucidate its influence on biological processes .

Tissue Engineering Applications

In tissue engineering, this compound may enhance the biological activity of synthetic scaffolds. Its ability to promote cellular adhesion, proliferation, and differentiation on biomaterials positions it as a valuable component in developing effective tissue engineering strategies .

Future Prospects

The ongoing research into this compound suggests its potential for broader applications across biochemistry and biotechnology fields. As studies continue to uncover its mechanisms of action, this compound may serve as a model for investigating peptide-based modulation of biological systems.

Mecanismo De Acción

Decapeptide-12 exerts its effects by inhibiting the activity of tyrosinase, an enzyme crucial for melanin synthesis. By binding to the active site of tyrosinase, this compound prevents the conversion of tyrosine to melanin, thereby reducing melanin production and leading to a lighter skin tone . This mechanism involves the modulation of specific cellular pathways and the downregulation of melanogenic enzymes .

Comparación Con Compuestos Similares

Hydroquinone: A well-known skin-lightening agent that also inhibits tyrosinase but has potential side effects such as cytotoxicity.

Arbutin: A natural derivative of hydroquinone with similar tyrosinase-inhibiting properties but lower potency.

Kojic Acid: Another tyrosinase inhibitor used in skin-lightening products but can cause skin irritation in some individuals.

Uniqueness of Decapeptide-12: this compound stands out due to its high efficacy in inhibiting tyrosinase without causing cytotoxicity or significant side effects. It is suitable for all skin types, including sensitive skin, and has been shown to be effective at very low concentrations .

Actividad Biológica

Decapeptide-12 (DP-12) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of dermatology and cellular aging. This article explores the biological activity of this compound, focusing on its effects on skin conditions, cellular mechanisms, and potential therapeutic applications.

Overview of this compound

This compound is composed of ten amino acids and is known for its ability to modulate biological processes related to skin health. Its structure allows it to interact with various cellular pathways, making it a candidate for treatments targeting skin pigmentation disorders and aging.

Sirtuin Modulation

This compound has been shown to significantly influence the expression of sirtuin genes, which are critical in regulating cellular processes such as metabolism, DNA repair, and aging. Notably, studies have reported the following effects on sirtuin gene expression:

| Sirtuin Gene | Upregulation (%) |

|---|---|

| SIRT1 | 141 ± 11 |

| SIRT3 | 121 ± 13 |

| SIRT6 | 147 ± 8 |

| SIRT7 | 95 ± 14 |

These results indicate that this compound enhances the transcription of sirtuin genes in keratinocyte progenitors, suggesting a potential role in anti-aging therapies by promoting cellular resilience against stressors like UV radiation and oxidative damage .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties by reducing reactive oxygen species (ROS) levels in cells exposed to oxidative stress. For instance, in HaCaT cells treated with hydrogen peroxide, this compound improved cell viability and decreased ROS generation, highlighting its protective effects against oxidative damage .

Skin Conditions

- Melasma : Clinical studies have demonstrated this compound's efficacy in treating melasma. In a 24-week study involving subjects with moderate to severe melasma, significant improvements were observed in skin pigmentation and overall aesthetics. Notably, 25% of subjects achieved complete clearance of melasma within six weeks of treatment .

- Post-inflammatory Hyperpigmentation : Another study indicated that this compound accelerated the clearance of post-inflammatory hyperpigmentation in individuals with Fitzpatrick skin type IV. The peptide's mechanism is believed to involve the inhibition of tyrosinase activity, a key enzyme in melanin synthesis .

- Solar Lentigines : In a study focused on solar lentigines caused by chronic sun exposure, this compound treatment led to complete clearance in 38.5% of participants after 24 weeks, with all subjects showing some degree of improvement .

- Vitiligo : A real-world study involving patients with vitiligo demonstrated that this compound promoted re-pigmentation effectively. Over five months, approximately 71% of patients achieved marked re-pigmentation responses .

Safety Profile

This compound has been reported to have a favorable safety profile with minimal side effects compared to other skin-brightening agents. In clinical trials, subjects tolerated the treatment well without significant adverse reactions .

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H90N18O17/c66-24-4-3-9-45(76-55(91)47(11-6-26-73-65(70)71)77-60(96)51(32-84)81-57(93)46(10-5-25-72-64(68)69)75-54(90)43(67)27-35-12-18-39(87)19-13-35)56(92)78-48(28-36-14-20-40(88)21-15-36)58(94)82-53(34-86)62(98)83-52(33-85)61(97)79-49(30-38-31-74-44-8-2-1-7-42(38)44)59(95)80-50(63(99)100)29-37-16-22-41(89)23-17-37/h1-2,7-8,12-23,31,43,45-53,74,84-89H,3-6,9-11,24-30,32-34,66-67H2,(H,75,90)(H,76,91)(H,77,96)(H,78,92)(H,79,97)(H,80,95)(H,81,93)(H,82,94)(H,83,98)(H,99,100)(H4,68,69,72)(H4,70,71,73) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVFAMLECFSFEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H90N18O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.